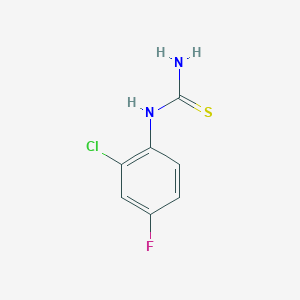

1-(2-Chloro-4-fluorophenyl)thiourea

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H6ClFN2S |

|---|---|

Molecular Weight |

204.65 g/mol |

IUPAC Name |

(2-chloro-4-fluorophenyl)thiourea |

InChI |

InChI=1S/C7H6ClFN2S/c8-5-3-4(9)1-2-6(5)11-7(10)12/h1-3H,(H3,10,11,12) |

InChI Key |

KPCYYLJQEQWDJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)NC(=S)N |

Origin of Product |

United States |

Crystallographic Investigations and Molecular Architecture

Single-Crystal X-ray Diffraction Analysis of 1-(2-Chloro-4-fluorophenyl)thiourea and its Analogs

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound has not been detailed in the available literature, extensive studies on analogous compounds, such as 1-(4-Fluorophenyl)thiourea (B188259) and 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, provide a solid foundation for understanding its likely structural properties. rsc.orgnih.gov

For instance, the analysis of 1-(4-Fluorophenyl)thiourea reveals a monoclinic crystal system. nih.gov It is anticipated that this compound would also crystallize in a common crystal system such as monoclinic or orthorhombic. Key parameters that would be determined from such an analysis include unit cell dimensions, space group, and the precise bond lengths and angles of the molecule.

Based on analogous structures, the thiourea (B124793) moiety is expected to be nearly planar, with the phenyl ring being twisted out of this plane. In 1-(4-Fluorophenyl)thiourea, the dihedral angle between the aromatic ring and the thiourea unit is 44.6(2)°. nih.gov The specific torsion angles in this compound would be influenced by the steric and electronic effects of the ortho-chloro and para-fluoro substituents.

Table 1: Representative Crystallographic Data for an Analogous Phenylthiourea (B91264) Compound

| Parameter | 1-(4-Fluorophenyl)thiourea nih.gov |

| Chemical Formula | C₇H₇FN₂S |

| Molecular Weight | 170.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.1384 (8) |

| b (Å) | 8.4338 (7) |

| c (Å) | 10.5334 (9) |

| β (°) | 109.796 (2) |

| Volume (ų) | 763.85 (11) |

| Z | 4 |

Conformational Analysis and Tautomerism in the Solid State

Thiourea and its derivatives can also exhibit thione-thiol tautomerism. However, in the solid state, the thione form (C=S) is generally the more stable and prevalent tautomer. Spectroscopic and crystallographic studies of various thiourea derivatives consistently show the dominance of the thione form in the crystalline state.

Intermolecular Interactions: Hydrogen Bonding Networks and Crystal Packing Motifs

The crystal packing of phenylthiourea derivatives is predominantly governed by a network of intermolecular hydrogen bonds. The N-H groups of the thiourea moiety act as hydrogen bond donors, while the sulfur atom of the thiocarbonyl group is a primary hydrogen bond acceptor.

Common crystal packing motifs observed in thiourea derivatives include the formation of centrosymmetric dimers via a pair of N-H···S hydrogen bonds, leading to the formation of R²₂(8) ring motifs. These dimers can then be further interconnected to form chains or sheets.

Influence of Halogen Substituents on Supramolecular Assembly

The nature and position of halogen substituents on the phenyl ring play a crucial role in directing the supramolecular assembly of these compounds. Halogen atoms can participate in various non-covalent interactions, including hydrogen bonds and halogen bonds, which can significantly influence the crystal packing.

Advanced Spectroscopic Characterization and Correlative Studies

Vibrational Spectroscopy (FT-IR, FT-Raman) for Mode Assignment and Functional Group Analysis

Vibrational spectroscopy is a powerful tool for identifying functional groups and understanding the bonding within a molecule. For 1-(2-Chloro-4-fluorophenyl)thiourea, the FT-IR and FT-Raman spectra would be expected to show characteristic bands corresponding to the vibrations of the thiourea (B124793) moiety and the substituted phenyl ring.

The key vibrational modes for this compound can be categorized as follows:

N-H Vibrations: The thiourea group has two N-H bonds (one in the NH group and two in the NH₂ group). These would give rise to stretching vibrations, typically in the high-frequency region of the FT-IR spectrum, around 3100-3400 cm⁻¹. In-plane bending vibrations (δNH) are expected in the 1500-1650 cm⁻¹ region, often coupled with C-N stretching.

C=S (Thione) Vibrations: The C=S stretching vibration is a key marker for the thiourea group. This bond is less polar than a C=O bond and its vibration is expected to appear in the range of 700-850 cm⁻¹. This band can sometimes be weak in the IR spectrum but strong in the Raman spectrum.

C-N Vibrations: Stretching vibrations of the C-N bonds within the thiourea moiety and the bond connecting the phenyl ring to the nitrogen atom would appear in the 1200-1400 cm⁻¹ region.

Aromatic Ring Vibrations: The 2-chloro-4-fluorophenyl group will exhibit several characteristic vibrations.

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands in the 3000-3100 cm⁻¹ range.

C-C Stretching: In-plane C-C stretching vibrations of the benzene (B151609) ring are expected to produce a series of bands between 1400 and 1600 cm⁻¹.

C-H Bending: In-plane and out-of-plane C-H bending vibrations will give rise to bands in the 1000-1300 cm⁻¹ and 650-1000 cm⁻¹ regions, respectively. The pattern of these bands can often help confirm the substitution pattern of the benzene ring.

C-Cl and C-F Vibrations: The C-Cl stretching vibration is expected in the 600-800 cm⁻¹ region, while the C-F stretching vibration is typically found in the 1000-1400 cm⁻¹ range. These can sometimes overlap with other vibrations in the molecule.

Table 1: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| N-H (Thiourea) | Stretching | 3100 - 3400 |

| In-plane Bending (δNH) | 1500 - 1650 | |

| C=S (Thione) | Stretching (νC=S) | 700 - 850 |

| C-N (Thiourea) | Stretching | 1200 - 1400 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C-C | In-plane Stretching | 1400 - 1600 |

| C-Cl | Stretching | 600 - 800 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Behavior

NMR spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, which is crucial for confirming the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for the protons in the thiourea group and the aromatic ring.

NH and NH₂ Protons: The protons on the nitrogen atoms (NH and NH₂) are expected to appear as broad singlets. Their chemical shifts can be highly variable and are dependent on the solvent, concentration, and temperature, but they would typically be found in the downfield region of the spectrum (around 7.0-10.0 ppm).

Aromatic Protons: The three protons on the 2-chloro-4-fluorophenyl ring will show a complex splitting pattern due to spin-spin coupling with each other and with the fluorine atom. The proton ortho to the fluorine and meta to the chlorine will likely appear as a doublet of doublets. The other two protons will also show splitting based on their positions relative to the substituents and each other. The chemical shifts for these protons are expected in the aromatic region (6.5-8.0 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about each unique carbon atom in the molecule.

Thione Carbon (C=S): The carbon of the C=S group is characteristically found far downfield, typically in the range of 180-200 ppm.

Aromatic Carbons: The six carbons of the phenyl ring will appear in the aromatic region (110-165 ppm). The carbons directly bonded to the electronegative chlorine and fluorine atoms (C-Cl and C-F) will have their chemical shifts significantly influenced. The C-F carbon will show a large coupling constant (¹JCF). The other aromatic carbons will also show smaller couplings to the fluorine atom (²JCF, ³JCF).

Table 2: Expected NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | NH (Thiourea) | 7.0 - 10.0 | Broad Singlet |

| ¹H | NH₂ (Thiourea) | 7.0 - 10.0 | Broad Singlet |

| ¹H | Aromatic CH | 6.5 - 8.0 | Multiplets (Doublets, Triplets) |

| ¹³C | C=S (Thione) | 180 - 200 | Singlet |

| ¹³C | Aromatic C-F | 155 - 165 | Doublet (large ¹JCF) |

| ¹³C | Aromatic C-Cl | 120 - 135 | Singlet or small doublet |

| ¹³C | Aromatic C-N | 135 - 145 | Singlet or small doublet |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns. The molecular weight of this compound (C₇H₆ClFN₂S) is 204.65 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be expected at m/z 204, with a characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak with about one-third the intensity of the [M]⁺ peak).

The fragmentation of this compound would likely proceed through several key pathways:

Cleavage of the C-N bond: A primary fragmentation would be the cleavage of the bond between the phenyl ring and the thiourea moiety. This could lead to the formation of the [2-chloro-4-fluorophenyl]⁺ ion or the [thiourea]⁺ radical cation.

Formation of an isothiocyanate: Rearrangement and cleavage could lead to the formation of 2-chloro-4-fluorophenyl isothiocyanate, which would be a stable fragment.

Loss of small molecules: Fragmentation could also involve the loss of small, stable neutral molecules like H₂S, HCN, or NH₃ from the molecular ion or subsequent fragment ions.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 204/206 | [C₇H₆ClFN₂S]⁺ (Molecular Ion) |

| 145/147 | [C₆H₃ClF]⁺ (2-Chloro-4-fluorophenyl cation) |

| 173/175 | [C₇H₃ClFN]⁺ (2-Chloro-4-fluorophenylisothiocyanate cation) |

Electronic Absorption Spectroscopy (UV-Vis) and Excited State Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. For this compound, these would be associated with the aromatic phenyl ring and the C=S bond, likely appearing in the range of 200-300 nm.

n → π Transitions:* These are lower-energy transitions involving the excitation of a non-bonding electron (from the sulfur or nitrogen atoms) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions and would be expected to appear at longer wavelengths, possibly above 300 nm.

The specific positions and intensities of these absorption bands will be influenced by the solvent polarity.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Transition Type | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Phenyl Ring, C=S | 200 - 300 |

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and optimizing the geometry of molecular systems. By utilizing functionals like B3LYP with a 6-311++G(d,p) basis set, researchers can accurately predict the molecular geometry of thiourea (B124793) derivatives. These theoretical calculations often show a strong correlation with experimental data obtained from single-crystal X-ray diffraction. nih.govresearchgate.net

Frontier Molecular Orbitals (HOMO/LUMO) and Charge Transfer Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter for assessing molecular stability and conductivity. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity and charge transfer potential. researchgate.net

For thiourea derivatives, the HOMO is typically localized on the sulfur and nitrogen atoms of the thiourea group and the phenyl ring, while the LUMO is often distributed over the phenyl ring and the thiourea backbone. This distribution facilitates intramolecular charge transfer (ICT) from the electron-donating thiourea moiety to the electron-accepting phenyl ring upon electronic excitation. researchgate.netarxiv.org The analysis of these orbitals helps in understanding the charge transfer characteristics within the molecule. researchgate.netrsc.org

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for identifying the reactive sites within a molecule. The MEP surface illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attacks. In thiourea derivatives, the regions around the sulfur and nitrogen atoms typically exhibit a negative potential (red and yellow areas), indicating their susceptibility to electrophilic attack. Conversely, the hydrogen atoms of the N-H groups show a positive potential (blue areas), marking them as sites for nucleophilic attack. researchgate.netgrowingscience.com

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. core.ac.ukaps.orgrsc.org It allows for the prediction of excitation energies, oscillator strengths, and the nature of electronic transitions (e.g., n→π* or π→π*). nih.gov For thiourea derivatives, TD-DFT calculations, often performed with functionals like B3LYP, can accurately predict the absorption bands observed in experimental UV-Vis spectra. core.ac.uknih.gov These calculations help in assigning the observed spectral features to specific electronic transitions within the molecule.

Theoretical Spectroscopic Data Correlation (NMR, IR, Raman, UV-Vis)

Computational methods are instrumental in correlating theoretical spectroscopic data with experimental findings. DFT calculations can predict vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption wavelengths (UV-Vis). nih.govresearchgate.net

| Spectroscopic Technique | Theoretical Method | Predicted Parameters |

| NMR | GIAO (Gauge-Including Atomic Orbital) | ¹H and ¹³C chemical shifts nih.govresearchgate.netmdpi.com |

| IR & Raman | DFT/B3LYP | Vibrational frequencies researchgate.netresearchgate.net |

| UV-Vis | TD-DFT | Absorption wavelengths (λmax) and electronic transitions nih.govresearchgate.netnih.gov |

The calculated data for thiourea derivatives generally show good agreement with experimental spectra, aiding in the precise assignment of spectral bands. nih.govresearchgate.netresearchgate.net

Non-Linear Optical (NLO) Properties Calculations

Thiourea and its derivatives are known for their significant non-linear optical (NLO) properties, which are crucial for applications in optoelectronics and photonics. nasc.ac.inniscpr.res.in Computational chemistry plays a key role in predicting these properties. The first hyperpolarizability (β), a measure of the second-order NLO response, can be calculated using DFT methods. For many thiourea derivatives, the calculated β values are significantly higher than that of standard NLO materials like urea, indicating their potential for NLO applications. researchgate.netresearchgate.net These calculations help in understanding the structure-property relationship and in designing new molecules with enhanced NLO activity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Space and Solvent Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding solvent environment. While extensive MD simulation studies specifically focused on 1-(2-Chloro-4-fluorophenyl)thiourea are not widely available in the public domain, the principles of this methodology can be described.

A typical MD simulation of this compound would involve defining a simulation box containing one or more molecules of the compound and a chosen solvent, such as water. The interactions between all atoms in the system are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By solving Newton's equations of motion, the trajectory of each atom over time can be calculated, revealing how the molecule moves, changes conformation, and interacts with solvent molecules.

Analysis of these trajectories would allow for the exploration of the conformational space of this compound. This involves identifying the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. Key dihedral angles, such as those around the C-N bonds of the thiourea moiety and the C-N bond connecting to the phenyl ring, would be monitored to characterize the conformational preferences.

Furthermore, MD simulations provide detailed information about the interactions between the solute and solvent. For instance, the formation and dynamics of hydrogen bonds between the N-H groups of the thiourea and water molecules can be analyzed. The solvation structure around different parts of the molecule, such as the hydrophobic chlorofluorophenyl ring and the polar thiourea group, can be characterized by calculating radial distribution functions (RDFs). RDFs describe the probability of finding a solvent molecule at a certain distance from a specific atom or group in the solute.

Table 1: Hypothetical Dihedral Angle Analysis from a Simulated Trajectory

This table presents a hypothetical analysis of key dihedral angles that would be a focus of an MD simulation of this compound to understand its conformational preferences.

| Dihedral Angle | Atom Definition | Predominant Angle(s) (degrees) | Description |

| ω₁ | C4-C1-N1-C7 | ~180 | Describes the rotation around the bond connecting the phenyl ring to the thiourea group. A planar arrangement is often favored. |

| ω₂ | C1-N1-C7-N2 | ~0 and ~180 | Characterizes the planarity of the thiourea backbone. |

| ω₃ | N1-C7-N2-H | ~0 and ~180 | Defines the orientation of the terminal amino group. |

Table 2: Hypothetical Solvent Interaction Analysis

This table illustrates the type of data that could be generated from an MD simulation to quantify the interaction of this compound with a water solvent.

| Interaction Type | Solute Atom/Group | Solvent Atom | Average Number of Interactions | Average Interaction Distance (Å) |

| Hydrogen Bond (Donor) | N1-H | O (Water) | 1.2 | 2.8 |

| Hydrogen Bond (Donor) | N2-H | O (Water) | 1.5 | 2.9 |

| Hydrogen Bond (Acceptor) | S1 | H (Water) | 0.8 | 3.5 |

| Hydrophobic Contact | Phenyl Ring | Water | Variable | > 3.5 |

It is important to reiterate that the data presented in the tables above are hypothetical and for illustrative purposes only. Specific, experimentally validated MD simulation results for this compound are required for a definitive computational analysis.

Coordination Chemistry and Metal Complexation Studies

Ligand Design Principles for 1-(2-Chloro-4-fluorophenyl)thiourea and Derivatives

The design of ligands based on this compound and its derivatives is guided by the inherent electronic and structural properties of the thiourea (B124793) moiety, which are further modulated by the substituents on the phenyl ring. Thioureas are structurally versatile ligands due to their ability to act as both σ-donors and π-acceptors. nih.gov

Key principles in the design of these ligands include:

Donor Atoms: The primary donor atoms are the soft sulfur atom of the thiocarbonyl group (C=S) and the harder nitrogen atoms of the amine groups. This ambidentate nature allows for coordination with a variety of metal ions, following the Hard and Soft Acids and Bases (HSAB) theory.

Electronic Effects: The presence of electron-withdrawing groups, such as chlorine and fluorine on the phenyl ring, influences the electron density on the nitrogen and sulfur atoms. This can affect the ligand's donor strength and the stability of the resulting metal complexes.

Steric Hindrance: The position of the substituents on the phenyl ring can introduce steric hindrance, which influences the coordination geometry around the metal center and can favor the formation of specific isomers or coordination numbers.

Hydrogen Bonding: The N-H protons in the thiourea backbone are capable of forming intra- and intermolecular hydrogen bonds. nih.gov In acylthiourea derivatives, for instance, intramolecular hydrogen bonding between an N-H proton and the acyl oxygen can lead to the formation of a stable six-membered ring, influencing the ligand's conformation and coordination behavior. cardiff.ac.uk

By modifying the substituents on the phenyl ring or on the second nitrogen atom, derivatives of this compound can be designed to fine-tune the electronic and steric properties, thereby controlling the coordination behavior and the properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes (e.g., Cu, Pt, Fe, Ir, Os, Rh, Ru, Pd)

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent.

General Synthesis Procedure: A common method for synthesizing these complexes involves dissolving the thiourea ligand in a solvent like methanol, ethanol, or acetone. A solution of the metal chloride or perchlorate salt is then added, often in a 2:1 ligand-to-metal molar ratio. materialsciencejournal.orgmdpi.com The reaction mixture is stirred at room temperature, leading to the precipitation of the metal complex. The resulting solid is then filtered, washed with the solvent, and dried under vacuum. materialsciencejournal.org

Characterization Techniques: The newly synthesized complexes are characterized using a combination of spectroscopic and analytical techniques to determine their structure and properties.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for identifying the coordination sites of the ligand. A shift in the C=S stretching vibration upon complexation is indicative of the sulfur atom's involvement in bonding. For example, in various thiourea complexes, the C=S stretching frequency shifts upon coordination to the metal. utm.my

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Changes in the chemical shifts of the N-H protons and the carbon of the C=S group upon complexation provide evidence of coordination. utm.myworktribe.com In phosphine-containing thiourea complexes, ³¹P{¹H} NMR is particularly informative, as a downfield shift of the phosphorus signal confirms its coordination to the metal center. nih.gov

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex. The spectra of metal-thiourea complexes often show bands corresponding to π-π* transitions within the ligand, as well as metal-to-ligand charge transfer (MLCT) bands. cardiff.ac.ukutm.my

Elemental Analysis: Elemental analysis is used to confirm the empirical formula of the synthesized complexes and to determine the ligand-to-metal stoichiometry. worktribe.com

The table below summarizes typical spectroscopic data for thiourea-metal complexes, illustrating the changes observed upon coordination.

| Spectroscopic Technique | Ligand (Typical Values) | Complex (Typical Changes) | Reference |

| FT-IR (cm⁻¹) | C=S stretch: ~1243 | Shift to lower or higher frequency (e.g., 1028-1221) | utm.my |

| ¹H NMR (ppm) | N-H signals: δ 8.1-9.6 | Shift in N-H signals | utm.my |

| UV-Vis (nm) | π-π* transition: ~238 | Shift in π-π* transition and appearance of MLCT bands | utm.my |

Coordination Modes and Binding Sites (N, S, O Donor Atoms)

Thiourea derivatives, including this compound, are versatile ligands capable of coordinating to metal ions in several ways, primarily utilizing their sulfur and nitrogen atoms. mdpi.com

Monodentate Coordination (S-donor): The most common coordination mode for simple thiourea ligands is as a neutral monodentate ligand through the sulfur atom. mdpi.com The soft sulfur atom preferentially binds to soft metal ions.

Bidentate Coordination (S,N-chelation): In deprotonated N-substituted thioureas, the ligand can act as a bidentate chelating agent, binding through both the sulfur and one of the nitrogen atoms to form a stable chelate ring. mdpi.commdpi.comnih.gov This mode is often observed in complexes of metals like copper(II). mdpi.comnih.gov

Bridging Coordination: The thiourea ligand can also act as a bridge between two metal centers, with the sulfur atom coordinating to both metals.

Bidentate Coordination in Acylthioureas (S,O-chelation): In the case of 1-acylthiourea derivatives, coordination can occur in a bidentate fashion through the sulfur atom and the oxygen atom of the carbonyl group, forming a stable six-membered ring.

The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions, the stoichiometry of the reactants, and the presence of substituents on the thiourea ligand. researchgate.net For instance, studies on copper(II) complexes with 1,3-disubstituted thiourea derivatives have shown that the ligands coordinate in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom. mdpi.comnih.gov

Structural Elucidation of Coordination Compounds via X-ray Crystallography

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of coordination compounds in the solid state. cardiff.ac.uk This technique provides detailed information about bond lengths, bond angles, coordination geometry, and intermolecular interactions.

Numerous crystal structures of metal complexes with thiourea derivatives have been reported, revealing a variety of coordination geometries.

For a 1-(4-fluorophenyl)thiourea (B188259) compound, X-ray analysis showed that the aromatic ring and the thiourea unit are twisted relative to each other. nih.gov

In complexes of N,N'-substituted thioureas with Cu(I), Zn(II), Ni(II), and Cu(II), X-ray crystallography has revealed distorted tetrahedral, trigonal planar, and square planar geometries around the metal centers. worktribe.com

A study of 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea confirmed its molecular structure through single-crystal XRD. researchgate.net

In cyclometallated palladium compounds with thiosemicarbazone ligands (related to thioureas), X-ray diffraction confirmed a tridentate [C, N, S] coordination mode. mdpi.com

The data obtained from X-ray crystallography are essential for understanding the structure-property relationships in these coordination compounds. Below is a table showing representative crystallographic data for a related fluorinated thiourea compound.

| Parameter | Value | Reference |

| Compound | C₇H₇FN₂S (1-(4-Fluorophenyl)thiourea) | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 9.1384 (8) | nih.gov |

| b (Å) | 8.4338 (7) | nih.gov |

| c (Å) | 10.5334 (9) | nih.gov |

| β (°) ** | 109.796 (2) | nih.gov |

| V (ų) ** | 763.85 (11) | nih.gov |

Applications of Metal-Thiourea Complexes in Catalysis and Materials Science

Metal complexes of thiourea derivatives are being explored for a range of applications in catalysis and materials science due to their diverse structures and electronic properties.

Catalysis: Palladium(II) complexes of N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea have been shown to be efficient catalysts for the Suzuki-Miyaura cross-coupling reaction, a vital carbon-carbon bond-forming reaction in organic synthesis. rsc.org The catalytic activity is influenced by the coordination mode of the thiourea ligand.

Nonlinear Optics (NLO): Some thiourea derivatives and their metal complexes exhibit nonlinear optical properties. 1,3-Diphenylthiourea is considered a promising NLO material due to its electronic structure and high dipole moment. researchgate.net A study on metal complexes of 1,3-diphenylthiourea with copper, cadmium, and cobalt indicated that the cobalt complex had the highest NLO properties, making it a candidate for applications in laser frequency conversion and optical switching. utm.my

Materials Science: The ability of thiourea ligands to form stable complexes with various metals allows for the creation of materials with specific properties. For example, they can be used in the synthesis of bimetallic nanoparticles.

The functional versatility of these complexes, stemming from the interplay between the metal center and the tailored thiourea ligand, continues to drive research into new applications.

Based on a comprehensive review of available scientific literature, there is insufficient specific data for the chemical compound This compound to generate a detailed article according to the requested outline.

The majority of published research on chlorofluorophenyl thiourea derivatives focuses on the isomer 1-(3-Chloro-4-fluorophenyl)thiourea . For instance, studies detailing cytotoxic and pro-apoptotic mechanisms against cancer cell lines explicitly identify the active compound as 1-(3-chloro-4-fluorophenyl)thiourea nih.gov. Similarly, investigations into the antimicrobial and antibiofilm properties of related compounds feature the 3-chloro-4-fluorophenyl moiety nih.govresearchgate.netresearchgate.net.

While the 2-chloro-4-fluorophenyl isomer is documented in chemical databases, the specific, in-depth biological activity data required to address the sections on anticancer and antimicrobial mechanisms—such as the inhibition of Sirtuin-1 or VEGFR-2, detailed apoptotic pathway induction, effects on cancer cell proliferation, and specific antibacterial or antifungal actions—are not present in the available literature for this particular compound.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres strictly to the provided outline for "this compound".

Biological Activity Mechanisms and Structure Activity Relationships Sar

Elucidation of Antimicrobial Mechanisms

Antituberculosis Activity and Target Interactions

While specific studies on the antituberculosis activity of 1-(2-Chloro-4-fluorophenyl)thiourea are not extensively documented in publicly available research, the broader class of phenylthiourea (B91264) derivatives has demonstrated notable potential against Mycobacterium tuberculosis. Research into related compounds, particularly halogenated thiourea (B124793) derivatives, provides a basis for understanding the potential mechanisms and interactions of this specific molecule.

Thiourea derivatives are recognized as prodrugs that require metabolic activation to exert their antitubercular effects. This activation is often carried out by mycobacterial enzymes. For instance, the flavin monooxygenase EtaA in Mycobacterium tuberculosis is known to oxidize thiourea and thioamide compounds into reactive intermediates. These intermediates can then inhibit essential cellular processes. A primary target for some thiourea-based drugs is the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of mycolic acid synthesis disrupts the cell wall's integrity, leading to bacterial death. One key enzyme in this pathway is the enoyl-acyl carrier protein reductase, InhA.

Another identified target for thiourea drugs like isoxyl (B29260) is the Δ9-stearoyl desaturase (DesA3), an enzyme involved in the synthesis of oleic acid. Inhibition of this enzyme leads to a decrease in oleic and tuberculostearic acid, which also impacts the integrity of the mycobacterial cell membrane.

The presence of halogen substituents on the phenyl ring is a significant factor in the antitubercular activity of thiourea derivatives. Studies on various substituted phenothiazines and other heterocyclic compounds have shown that the type and position of the substituent can markedly alter the compound's potency. For example, the presence of a trifluoromethyl group has been shown to confer antitubercular activity to phenothiazine (B1677639) molecules. nih.gov Similarly, in a series of 6-(4-substitutedpiperazin-1-yl)phenanthridine derivatives, the nature of the substituent at the 4th position of the piperazinyl ring was critical for activity against M. tuberculosis. nih.gov In some carboxamide series, the replacement of a methyl group on the phenyl ring with halogens resulted in a loss of activity, indicating that the electronic and steric properties of the substituents are finely tuned for optimal target interaction. researchgate.net

Furthermore, copper (II) complexes of halogenated diarylthiourea derivatives have shown potent activity against multidrug-resistant strains of M. tuberculosis. nih.gov For instance, a complex involving a 3,4-dichlorophenylthiourea derivative was found to be as potent as the standard drug ethambutol (B1671381) against certain strains. nih.gov This suggests that the 2-chloro and 4-fluoro substitutions on the phenyl ring of this compound could contribute significantly to its potential antitubercular profile, possibly through favorable interactions with the target enzyme's active site.

Table 1: Antitubercular Activity of Representative Thiourea and Related Derivatives

| Compound/Derivative Class | Target Organism | Activity/Potency (MIC) | Reference |

|---|---|---|---|

| Trifluoperazine (Phenothiazine derivative) | M. tuberculosis H37Rv | 5 µg/mL | nih.gov |

| Chlorpromazine (Phenothiazine derivative) | M. tuberculosis H37Rv | 20 µg/mL | nih.gov |

| 6-(4-(2-fluorophenyl)piperazin-1-yl)phenanthridine | M. tuberculosis H37Rv | 1.56 µg/mL | nih.gov |

| 3,4-dichlorophenylthiourea copper (II) complex | M. tuberculosis H37Rv | equipotent to ethambutol | nih.gov |

Note: This table presents data for structurally related compounds to infer the potential activity of this compound.

Antiprotozoal/Anti-Leishmanial Mechanisms

Thiourea derivatives have emerged as a promising class of compounds with a broad spectrum of antiprotozoal activities, including against Leishmania species, the causative agents of leishmaniasis. researchgate.net The mechanism of action for these compounds is multifaceted and can involve targeting unique metabolic pathways within the parasite that are absent in the mammalian host.

One of the key targets for antiprotozoal drugs is the parasite's machinery for combating oxidative stress. Leishmania and other trypanosomatids rely on the trypanothione (B104310) pathway to maintain their cellular redox balance, in contrast to the glutathione (B108866) system in humans. hueuni.edu.vn Enzymes in this pathway, such as trypanothione reductase, are potential targets for inhibitors. hueuni.edu.vn

Another avenue of attack is the parasite's purine (B94841) salvage pathway. Leishmania are incapable of synthesizing purines de novo and are entirely dependent on salvaging them from the host. hueuni.edu.vn Enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) are critical for this process and represent viable drug targets. hueuni.edu.vn

The sterol biosynthesis pathway in Leishmania is also a validated target. hueuni.edu.vn These parasites produce ergosterol (B1671047) and other 24-methyl sterols for their cell membranes, unlike the cholesterol found in mammalian cells. hueuni.edu.vn Inhibition of enzymes in this pathway can disrupt membrane integrity and parasite viability. hueuni.edu.vn

Recent studies on thiourea-based derivatives have identified dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1) as potential targets in Leishmania. jocpr.com These enzymes are involved in folate metabolism, which is essential for DNA synthesis. The antileishmanial effect of some thiourea compounds was shown to be reversible by the addition of folic acid, supporting an antifolate mechanism. jocpr.com Docking studies have further indicated that these compounds can interact with the active sites of L. major DHFR and PTR1. jocpr.com

For other protozoa like Trypanosoma cruzi, benzoylthiourea (B1224501) derivatives have been shown to induce profound morphological and ultrastructural changes, including nuclear disorganization, mitochondrial swelling, and the formation of autophagic vacuoles, ultimately leading to a cell death pathway dependent on autophagy. jocpr.com

The specific activity of this compound against Leishmania or other protozoa would likely depend on how its structure, particularly the chloro and fluoro substituents, facilitates binding to one or more of these parasitic targets.

Table 2: Potential Antiprotozoal Targets for Thiourea Derivatives

| Target Pathway/Enzyme | Function in Parasite | Potential Effect of Inhibition | Reference |

|---|---|---|---|

| Trypanothione Reductase | Manages oxidative stress | Increased susceptibility to oxidative damage | hueuni.edu.vn |

| Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) | Purine salvage for DNA/RNA synthesis | Disruption of nucleic acid synthesis | hueuni.edu.vn |

| Sterol Biosynthesis Enzymes (e.g., Squalene Synthase) | Production of ergosterol for cell membrane | Compromised membrane integrity and function | hueuni.edu.vn |

Antioxidant Activity: Radical Scavenging Mechanisms

Thiourea and its derivatives are known to possess antioxidant properties, acting as scavengers of reactive oxygen species (ROS). researchgate.net The primary mechanisms by which these compounds exert their antioxidant effects are through hydrogen atom transfer (HAT) and single electron transfer (SET). researchgate.neteurochlor.org Computational studies have suggested that for many thiourea derivatives, the HAT mechanism is kinetically favored over the SET mechanism when reacting with free radicals. researchgate.net

The antioxidant capacity of thiourea derivatives is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netrsc.org In these assays, the thiourea compound donates a hydrogen atom or an electron to the radical, thus neutralizing it. The thiourea molecule itself is converted into a more stable radical.

Studies on fluorophenyl thiourea derivatives have demonstrated significant antioxidant activity, in some cases higher than standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. researchgate.net The presence of the thiourea moiety is crucial for this activity. The reaction of thioureas with superoxide (B77818) radicals can produce a sulfhydryl compound, which contributes to their protective effects. This indicates a direct scavenging activity against superoxide radicals, in addition to hydroxyl radicals.

The mechanism of antioxidant action can be summarized as follows:

Hydrogen Atom Transfer (HAT): The N-H bonds of the thiourea group can donate a hydrogen atom to a free radical (R•), a process that is often thermodynamically and kinetically favorable.

Thiourea-NH + R• → Thiourea-N• + RH

Single Electron Transfer (SET): The thiourea molecule can donate an electron to a radical, forming a radical cation.

Thiourea + R• → Thiourea•+ + R-

Influence of Substituent Effects on Biological Potency and Selectivity (SAR)

The biological activity of phenylthiourea derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The presence of halogens, such as chlorine and fluorine, can significantly modulate the potency and selectivity of these compounds.

The introduction of a chlorine atom into a molecule can improve its biological activity by increasing its lipophilicity. This can lead to better penetration of cell membranes and improved interaction with hydrophobic pockets in target enzymes or receptors. The strong electron-withdrawing inductive effect of chlorine can also polarize adjacent parts of the molecule, potentially enhancing interactions with the target site. However, the effect is not always positive; in some molecular scaffolds, chlorination can diminish or abolish biological activity.

Fluorine substitution can also have a profound impact. Due to its high electronegativity and small size, fluorine can alter the electronic properties and conformation of a molecule without adding significant steric bulk. It can form strong hydrogen bonds and other non-covalent interactions, which can enhance binding to a biological target. In some cases, fluoro-substituted compounds exhibit higher mesomorphism, suggesting an influence on molecular packing and intermolecular interactions.

In the context of antituberculosis activity , the position and electronic nature of substituents are critical. For some phenothiazine derivatives, a trifluoromethyl group at a specific position was found to be crucial for activity. nih.gov In other series, the introduction of halogens to a phenyl ring led to a decrease in activity compared to methyl substitutions, highlighting the delicate balance of steric and electronic factors required for optimal potency. researchgate.net

For antiprotozoal activity , structure-activity relationship (SAR) studies have shown that electron-withdrawing groups on the phenyl ring can enhance activity. For example, in a series of benzothiazole (B30560) derivatives, compounds with fluoro-substituted benzyl (B1604629) moieties displayed more potent antitumor activity than those with unsubstituted phenyl rings. jocpr.com This suggests that the electron-withdrawing properties of the 2-chloro and 4-fluoro groups in this compound could be beneficial for its antiprotozoal potential.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isoxyl |

| Trifluoperazine |

| Chlorpromazine |

| Ethambutol |

| 6-(4-(2-fluorophenyl)piperazin-1-yl)phenanthridine |

| 3,4-dichlorophenylthiourea |

| 4-Amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol |

| N-(cyclohexylcarbamothioyl) benzamide |

| Butylated hydroxytoluene (BHT) |

| Ascorbic acid |

Chemical Reactivity and Mechanistic Studies

Reaction Pathways and Transformation of the Thiourea (B124793) Core

The thiourea moiety (-NH-C(S)-NH-) is the primary site of chemical reactivity in 1-(2-Chloro-4-fluorophenyl)thiourea. Its sulfur and nitrogen atoms are nucleophilic, while the hydrogen atoms on the nitrogens are acidic, allowing for a variety of transformations. The reactivity is further influenced by the electronic effects of the 2-chloro-4-fluorophenyl group.

One of the principal reaction pathways for thioureas involves oxidative cyclization . In the presence of oxidizing agents, the sulfur atom can be oxidized, leading to the formation of a disulfide intermediate which can then undergo intramolecular cyclization. This process is a common route to various sulfur-containing heterocycles. Mechanistic investigations suggest that such reactions can proceed via an ionic pathway, with the formation of a disulfide intermediate being a key step. The rate of conversion to the final heterocyclic product can be significantly influenced by the presence of acid. mdpi.com

Another significant transformation is the reaction with compounds containing electrophilic centers . The nucleophilic sulfur of the thiourea can attack electrophiles, initiating a cascade of reactions that can lead to ring formation. For instance, reactions with α-haloketones are a well-established method for the synthesis of thiazoles.

Furthermore, the thiourea core can undergo heterocyclization reactions under various conditions. For example, treatment of pyrazole-based isothiocyanate derivatives with phenylhydrazine (B124118) can lead to the formation of pyrimidine (B1678525) and triazole compounds, demonstrating the versatility of the thiourea-related synthons in constructing diverse heterocyclic systems. nih.gov The reaction conditions, such as temperature and the presence of catalysts, play a crucial role in directing the reaction towards a specific product. nih.gov

Derivatization to Related Heterocyclic Scaffolds (e.g., Thiazoles, Thiadiazoles, Tetrazoles)

The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Thiazoles

Thiazole (B1198619) rings can be readily synthesized from this compound through condensation with α-haloketones. This reaction, known as the Hantzsch thiazole synthesis, is a cornerstone in heterocyclic chemistry. The general mechanism involves the nucleophilic attack of the thiourea sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring. A solid-phase synthetic method for 2-amino-5-carboxamide thiazoles has been developed to avoid the formation of undesired isomers. nih.gov

Table 1: General Reaction for Thiazole Synthesis

| Reactants | Reagents/Conditions | Product |

| This compound, α-haloketone | Base (e.g., pyridine, triethylamine), Heat | 2-Amino-thiazole derivative |

Thiadiazoles

1,2,4-Thiadiazoles can be synthesized from this compound through oxidative cyclization reactions. organic-chemistry.org Various oxidizing agents, such as iodine or hydrogen peroxide, can be employed to facilitate the formation of the N-S bond required for the thiadiazole ring. organic-chemistry.org An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields under catalyst- and oxidant-free conditions. organic-chemistry.org Continuous flow processes have also been developed for the efficient and safe synthesis of 1,2,4-thiadiazole (B1232254) heterocycles, particularly when using hazardous reagents. nih.gov A copper(II)-catalyzed one-pot benzylic oxidation–oxidative heterocyclization sequence has been used to synthesize the 3-amino-5-acyl-1,2,4-thiadiazole core of natural products. rsc.org

Table 2: Methods for 1,2,4-Thiadiazole Synthesis

| Method | Reagents/Conditions | Product Type |

| Oxidative Cyclization | I2, H2O2, or other oxidizing agents | 3-Amino-1,2,4-thiadiazole derivative |

| Electro-oxidative Cyclization | Catalyst- and oxidant-free, room temperature | 3-Substituted 5-amino-1,2,4-thiadiazole |

| Copper-Catalyzed Oxidation | Cu(II) catalyst, Air | 3-Amino-5-acyl-1,2,4-thiadiazole |

Tetrazoles

The conversion of thioureas to tetrazoles is a more complex transformation that typically involves the replacement of the thiocarbonyl group with a tetrazole ring. While direct conversion is not common, thioureas can be used as starting materials to synthesize intermediates that can then be converted to tetrazoles. For example, a thiourea can be converted to a guanidine (B92328) derivative, which can then react with an azide (B81097) source to form a tetrazole. The most common method for tetrazole synthesis is the [3+2] cycloaddition of an azide with a nitrile. nih.gov Therefore, converting the thiourea into a nitrile-containing intermediate would be a plausible route. One-pot syntheses of 1,5-disubstituted tetrazoles from amides, which can be derived from thioureas, have been developed using chlorinating agents followed by an azide source. rug.nl

Studies on Acid-Base Properties and Tautomeric Equilibria

The chemical behavior of this compound is also dictated by its acid-base properties and the potential for tautomerism.

The thiourea moiety contains both acidic (N-H) and basic (C=S) sites. The acidity of the N-H protons can be influenced by the electron-withdrawing nature of the 2-chloro-4-fluorophenyl group. Studies on bis-acyl thiourea derivatives have shown that these compounds can have multiple acid dissociation constants (pKa values) associated with the different N-H and enol/enthiol groups. dergipark.org.tr Potentiometric and spectrophotometric methods are commonly used to determine these pKa values. dergipark.org.trscielo.br For instance, the pKa values of some bis-acyl thioureas in 50% DMSO-water have been determined, revealing multiple dissociation equilibria. dergipark.org.tr

Table 3: Expected Acidic/Basic Sites and Tautomeric Forms

| Feature | Description |

| Acidic Sites | The N-H protons of the thiourea core. The acidity is enhanced by the electron-withdrawing phenyl substituent. |

| Basic Sites | The sulfur atom of the thiocarbonyl group and the nitrogen atoms. |

| Tautomerism | Can exist in thione-thiol tautomeric forms. The thione form (C=S) is generally more stable. |

Thioureas can exist in tautomeric forms, primarily the thione (amide-like) and thiol (imidic acid-like) forms. wikipedia.orglibretexts.org The equilibrium between these forms is crucial in determining the reactivity of the compound. For instance, in reactions with electrophiles, the more nucleophilic thiol tautomer might be the reactive species. The position of the tautomeric equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the thiourea. While the thione form generally predominates, the presence of the thiol tautomer, even in small concentrations, can be significant for certain reaction pathways.

Assessment of Autoxidation and Hydrolysis Potentials

The stability of this compound under ambient conditions is an important consideration.

Autoxidation: While there is limited specific information on the autoxidation of this compound, thiourea derivatives can be susceptible to oxidation. The sulfur atom can be oxidized by atmospheric oxygen, potentially leading to the formation of sulfoxides, sulfones, or even cleavage of the C-S bond. The presence of the electron-withdrawing chloro and fluoro substituents on the phenyl ring might influence the susceptibility to autoxidation.

Hydrolysis: The hydrolysis of thioureas is generally slow under neutral conditions but can be accelerated in the presence of acids or bases. Hydrolysis of the C-N bonds can lead to the formation of the corresponding amine (2-chloro-4-fluoroaniline), carbon dioxide, and hydrogen sulfide. The hydrolysis of related isothioureas has been shown to proceed via an SN1 mechanism, involving cleavage of the carbon-sulfur bond. uconn.edu The stability of the thiourea towards hydrolysis is an important factor in its potential applications, particularly in aqueous environments. Mild alkaline hydrolysis of amides, which share some structural similarities, has been achieved using sodium hydroxide (B78521) in aprotic solvents. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloro-4-fluorophenyl)thiourea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves reacting a fluorinated benzoyl isothiocyanate with ammonia or substituted amines under reflux in aprotic solvents (e.g., acetone). For example, 4-fluorobenzoyl isothiocyanate reacts with ammonia in acetone under nitrogen to yield thiourea derivatives with ~78% efficiency after recrystallization from methanol . Optimizing reaction time (3–5 hours), stoichiometry (1:1 molar ratio), and inert atmosphere (N₂) minimizes side reactions. Purity is enhanced via acid precipitation (e.g., HCl) and solvent recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound, and what key spectral markers should be analyzed?

- Methodological Answer :

- IR/Raman Spectroscopy : Identify intra- and intermolecular hydrogen bonds (e.g., N–H···S and N–H···F). Key markers include ν(N–H) at 3200–3400 cm⁻¹, ν(C=O) at 1650–1700 cm⁻¹, and ν(C=S) at 1250–1300 cm⁻¹ .

- UV-Vis Spectroscopy : Analyze π→π* and n→π* transitions (200–400 nm). TD-DFT simulations can validate experimental peaks and assign electronic transitions .

- NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.0–8.0 ppm) and thiourea backbone connectivity .

Q. How can X-ray crystallography be applied to determine the crystal packing and hydrogen-bonding networks in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL or OLEX2 resolves torsional angles (e.g., C–C–N–C torsion ≈44.6°) and hydrogen-bond geometries. For example, intramolecular N–H···O=C bonds stabilize planar acylthiourea conformations, while intermolecular N–H···S and N–H···F interactions form 2D sheets . Thermal ellipsoid analysis (ORTEP-III ) visualizes dynamic disorder in aromatic rings .

Advanced Research Questions

Q. How can conflicting data between experimental and computational vibrational spectra (IR/Raman) be resolved for this compound derivatives?

- Methodological Answer : Discrepancies arise from solvent effects or basis set limitations in DFT calculations. To resolve:

- Perform solvent-corrected DFT (e.g., B3PW91/6-311++G(d,p)) with implicit models (PCM or SMD) .

- Compare experimental solid-state spectra with gas-phase simulations to isolate environmental effects .

- Use frequency scaling factors (0.96–0.98) for ν(N–H) and ν(C=S) modes to align computed and observed peaks .

Q. What computational methods (e.g., DFT, TD-DFT) are recommended to model electronic transitions and non-covalent interactions in this compound complexes?

- Methodological Answer :

- Ground-State Geometry : Optimize with B3LYP/6-31G(d) or M06-2X/def2-TZVP to capture dispersion forces .

- Excited States : Apply TD-DFT with CAM-B3LYP or ωB97XD for charge-transfer transitions. Simulate UV-Vis spectra using Gaussian or ORCA .

- Non-Covalent Interactions : Use NCIplot to visualize van der Waals, hydrogen bonds, and π-stacking via reduced density gradient (RDG) isosurfaces .

Q. What strategies are effective in analyzing the interplay between intra- and intermolecular hydrogen bonding in this compound derivatives, and how do these interactions influence supramolecular assembly?

- Methodological Answer :

- Competing Hydrogen Bonds : Use SCXRD to identify dominant interactions (e.g., intramolecular N–H···O vs. intermolecular N–H···S). For example, acylthioureas favor pseudo-antiperiplanar C=O/C=S conformations stabilized by N–H···O bonds, enabling π-stacking in crystals .

- Thermal Analysis : Correlate TGA/DSC data with hydrogen-bond strength. Strong intramolecular bonds increase thermal stability (decomposition >200°C) .

- DFT Energy Decomposition : Partition interaction energies (SAPT or QTAIM) to quantify contributions from electrostatics, dispersion, and induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.